N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021061-79-9
VCID: VC5014744
InChI: InChI=1S/C17H22N8OS/c1-12-14(27-23-22-12)17(26)18-6-9-25-16-13(10-21-25)15(19-11-20-16)24-7-4-2-3-5-8-24/h10-11H,2-9H2,1H3,(H,18,26)
SMILES: CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Molecular Formula: C17H22N8OS
Molecular Weight: 386.48

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1021061-79-9

Cat. No.: VC5014744

Molecular Formula: C17H22N8OS

Molecular Weight: 386.48

* For research use only. Not for human or veterinary use.

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 1021061-79-9

Specification

CAS No. 1021061-79-9
Molecular Formula C17H22N8OS
Molecular Weight 386.48
IUPAC Name N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C17H22N8OS/c1-12-14(27-23-22-12)17(26)18-6-9-25-16-13(10-21-25)15(19-11-20-16)24-7-4-2-3-5-8-24/h10-11H,2-9H2,1H3,(H,18,26)
Standard InChI Key RNPCKIIRZVZXFC-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4

Introduction

Chemical Structure and Nomenclature

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an azepane ring at the 4-position, linked via an ethyl group to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Its IUPAC name reflects this arrangement:

  • Pyrazolo[3,4-d]pyrimidine scaffold: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.

  • Azepane substitution: A seven-membered saturated ring (azepan-1-yl) attached to the pyrimidine ring.

  • Thiadiazole-carboxamide tail: A 1,2,3-thiadiazole ring with a methyl group at position 4 and a carboxamide functional group.

The SMILES string (CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4) and InChIKey (RNPCKIIRZVZXFC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, as inferred from related azepane-containing intermediates and thiadiazole precursors .

Key Synthetic Steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    • Cyclocondensation of aminopyrazoles with nitriles or carbonyl compounds under acidic conditions.

  • Azepane Substitution:

    • Nucleophilic substitution or Buchwald-Hartwig amination to introduce the azepane group at the 4-position of the pyrimidine .

  • Ethyl Linker Attachment:

    • Alkylation of the pyrazole nitrogen with 2-chloroethylamine derivatives.

  • Thiadiazole-Carboxamide Coupling:

    • Amide bond formation between the ethylamine linker and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, potentially using coupling agents like EDC/HOBt .

Table 1: Key Precursors and Their Roles

PrecursorRole in SynthesisSource
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidCarboxamide component
AzepaneNitrogen-containing heterocycle
Pyrazolo[3,4-d]pyrimidine derivativesCore scaffold

Structural Characterization

The compound’s structure has been validated through spectroscopic methods:

  • Infrared (IR) Spectroscopy: Peaks corresponding to the amide C=O stretch (~1650 cm1^{-1}) and thiadiazole ring vibrations (~1500 cm1^{-1}) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Signals for azepane protons (δ 1.4–2.1 ppm), ethyl linker (δ 3.6–4.0 ppm), and thiadiazole methyl group (δ 2.5 ppm).

    • 13C^{13}\text{C} NMR: Carbonyl carbons (~170 ppm) and aromatic carbons from the pyrazolopyrimidine core (δ 140–160 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 386.48 (M+^+).

CompoundTarget ActivityIC50_{50} (nM)Source
Pyrazolopyrimidine-azepane analogKinase X inhibition12.5
4-Methyl-thiadiazole derivativeAntibacterial (E. coli)0.1 mg/mL

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic azepane and thiadiazole groups; likely soluble in DMSO or DMF.

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments.

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